molecular formula C16H13N3O2S B11029325 N-(4-hydroxyquinazolin-2-yl)-2-(methylsulfanyl)benzamide

N-(4-hydroxyquinazolin-2-yl)-2-(methylsulfanyl)benzamide

Cat. No.: B11029325
M. Wt: 311.4 g/mol
InChI Key: GCFDCLBNMSQRRV-UHFFFAOYSA-N
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Description

N-(4-Hydroxyquinazolin-2-yl)-2-(methylsulfanyl)benzamide is a synthetic organic compound that belongs to the class of quinazoline derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of both quinazoline and benzamide moieties in its structure suggests that it may exhibit a range of pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-hydroxyquinazolin-2-yl)-2-(methylsulfanyl)benzamide typically involves the following steps:

    Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions.

    Introduction of the Hydroxy Group: The hydroxy group at the 4-position of the quinazoline ring can be introduced via hydroxylation reactions using reagents such as hydrogen peroxide or other oxidizing agents.

    Attachment of the Benzamide Moiety: The final step involves the coupling of the 4-hydroxyquinazoline derivative with 2-(methylsulfanyl)benzoic acid or its derivatives using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing batch or continuous flow reactors to optimize yield and purity. The use of automated synthesis and purification systems can enhance efficiency and scalability.

Types of Reactions:

    Oxidation: The hydroxy group can undergo oxidation to form quinazolinone derivatives.

    Reduction: The quinazoline ring can be reduced to form tetrahydroquinazoline derivatives.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products:

    Oxidation: Quinazolinone derivatives.

    Reduction: Tetrahydroquinazoline derivatives.

    Substitution: Various substituted benzamides.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study enzyme interactions and cellular pathways.

    Medicine: Potential therapeutic agent for diseases such as cancer, due to its ability to inhibit specific enzymes or receptors.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(4-hydroxyquinazolin-2-yl)-2-(methylsulfanyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy group and the quinazoline ring are crucial for binding to these targets, leading to the modulation of biological pathways. For example, it may inhibit kinase enzymes, which play a role in cell signaling and proliferation.

Comparison with Similar Compounds

    Quinazoline Derivatives: Such as gefitinib and erlotinib, which are used as anticancer agents.

    Benzamide Derivatives: Such as sulpiride and tiapride, which are used as antipsychotic agents.

Uniqueness: N-(4-Hydroxyquinazolin-2-yl)-2-(methylsulfanyl)benzamide is unique due to the combination of the quinazoline and benzamide moieties, which may confer a distinct pharmacological profile compared to other compounds. Its specific substitution pattern allows for unique interactions with biological targets, potentially leading to novel therapeutic applications.

Properties

Molecular Formula

C16H13N3O2S

Molecular Weight

311.4 g/mol

IUPAC Name

2-methylsulfanyl-N-(4-oxo-3H-quinazolin-2-yl)benzamide

InChI

InChI=1S/C16H13N3O2S/c1-22-13-9-5-3-7-11(13)15(21)19-16-17-12-8-4-2-6-10(12)14(20)18-16/h2-9H,1H3,(H2,17,18,19,20,21)

InChI Key

GCFDCLBNMSQRRV-UHFFFAOYSA-N

Canonical SMILES

CSC1=CC=CC=C1C(=O)NC2=NC3=CC=CC=C3C(=O)N2

Origin of Product

United States

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